2'-Amino-2'-deoxyinosine
Overview
Description
2'-Amino-2'-deoxyinosine, also known as this compound, is a useful research compound. Its molecular formula is C10H13N5O4 and its molecular weight is 267.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2’-Amino-2’-deoxyinosine is the enzyme Adenosine Deaminase (ADA) . ADA is a key enzyme in purine metabolism that irreversibly converts adenosine to inosine or 2′deoxyadenosine to 2′deoxyinosine . It is active both inside the cell and on the cell surface where it interacts with membrane proteins, such as CD26 and adenosine receptors, forming ecto-ADA (eADA) .
Mode of Action
2’-Amino-2’-deoxyinosine interacts with ADA, inhibiting its activity . This inhibition prevents the conversion of adenosine to inosine or 2′deoxyadenosine to 2′deoxyinosine , thereby altering the balance of these compounds in the body.
Biochemical Pathways
The inhibition of ADA by 2’-Amino-2’-deoxyinosine affects the purine metabolism pathway . This pathway is responsible for the breakdown of purines, which are vital components of cellular energy systems (e.g., ATP, ADP) and signaling (e.g., GTP, cAMP, cGMP). The inhibition of ADA leads to an accumulation of adenosine and 2′deoxyadenosine, and a decrease in the levels of inosine and 2′deoxyinosine .
Pharmacokinetics
Like other nucleoside analogs, it is expected to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of ADA by 2’-Amino-2’-deoxyinosine leads to an increase in the levels of adenosine and 2′deoxyadenosine, and a decrease in the levels of inosine and 2′deoxyinosine . This can have various effects on the body, depending on the specific tissues and cells affected. For example, in the cardiovascular system, where adenosine protects against endothelial dysfunction, vascular inflammation, or thrombosis, the increase in adenosine levels could potentially have protective effects .
Action Environment
The action of 2’-Amino-2’-deoxyinosine can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can in turn affect its absorption, distribution, metabolism, and excretion . Additionally, the presence of other drugs or substances that interact with ADA or the purine metabolism pathway can also influence the action of 2’-Amino-2’-deoxyinosine .
Biochemical Analysis
Biochemical Properties
2’-Amino-2’-deoxyinosine plays a significant role in biochemical reactions, particularly in the context of nucleoside metabolism. This compound interacts with several enzymes, proteins, and other biomolecules, influencing various biochemical pathways. One of the primary enzymes that interact with 2’-Amino-2’-deoxyinosine is adenosine deaminase. Adenosine deaminase catalyzes the deamination of adenosine and its analogs, converting them into inosine and related compounds . The interaction between 2’-Amino-2’-deoxyinosine and adenosine deaminase is crucial for its metabolic processing and subsequent biochemical effects.
Cellular Effects
2’-Amino-2’-deoxyinosine exerts various effects on different types of cells and cellular processes. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2’-Amino-2’-deoxyinosine has been shown to affect the activity of adenosine receptors on the cell surface, thereby altering adenosine signaling . This modulation can impact processes such as endothelial function, vascular inflammation, and thrombosis. Additionally, 2’-Amino-2’-deoxyinosine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 2’-Amino-2’-deoxyinosine involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, to exert its effects. One of the primary mechanisms is the inhibition of adenosine deaminase, which prevents the conversion of adenosine to inosine . This inhibition can lead to increased levels of adenosine, which in turn affects various signaling pathways and cellular processes. Additionally, 2’-Amino-2’-deoxyinosine can modulate gene expression by binding to transcription factors and influencing their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Amino-2’-deoxyinosine can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity Long-term exposure to 2’-Amino-2’-deoxyinosine in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell signaling and metabolism
Dosage Effects in Animal Models
The effects of 2’-Amino-2’-deoxyinosine can vary with different dosages in animal models. Research has shown that low to moderate doses of this compound can have beneficial effects on cellular function and metabolism, while high doses may lead to toxic or adverse effects . For example, at higher concentrations, 2’-Amino-2’-deoxyinosine may cause cellular stress and apoptosis, highlighting the importance of dosage optimization in experimental studies. Understanding the dosage effects is crucial for determining the therapeutic potential and safety profile of this compound.
Metabolic Pathways
2’-Amino-2’-deoxyinosine is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways is the purine metabolism pathway, where 2’-Amino-2’-deoxyinosine is processed by adenosine deaminase to produce inosine . This conversion is essential for maintaining the balance of nucleosides and nucleotides within the cell. Additionally, 2’-Amino-2’-deoxyinosine can influence metabolic flux and metabolite levels by modulating the activity of other enzymes involved in nucleotide metabolism.
Transport and Distribution
The transport and distribution of 2’-Amino-2’-deoxyinosine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through nucleoside transporters, which facilitate its entry into the intracellular environment . Once inside the cell, 2’-Amino-2’-deoxyinosine can interact with various binding proteins that influence its localization and accumulation. These interactions are crucial for determining the compound’s bioavailability and overall biochemical activity.
Subcellular Localization
The subcellular localization of 2’-Amino-2’-deoxyinosine plays a significant role in its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, depending on the presence of targeting signals and post-translational modifications The localization of 2’-Amino-2’-deoxyinosine can influence its interactions with other biomolecules and its overall biochemical effects
Properties
IUPAC Name |
9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-5-7(17)4(1-16)19-10(5)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1,11H2,(H,12,13,18)/t4-,5-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLSURAOXNSSRH-QYYRPYCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50226657 | |
Record name | 2'-Amino-2'-deoxyinosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50226657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75763-51-8 | |
Record name | 2'-Amino-2'-deoxyinosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075763518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Amino-2'-deoxyinosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50226657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of combining chemical and enzymatic reactions in synthesizing 2'-Amino-2'-deoxyinosine?
A: Traditional chemical synthesis of modified nucleosides can be complex and inefficient. The research highlights the advantage of using a combined approach. [, ] Enzymes offer high selectivity in specific reaction steps, such as the transaminoribosylation between 2-chlorohypoxanthine and 2'-amino-2'-deoxyuridine. [] This enzymatic step simplifies the process and allows for the efficient creation of 9-(2-amino-2-deoxy-β-D-ribofuranosyl)-2-chlorohypoxanthine, a key intermediate. Subsequent chemical modifications then lead to the final compound, this compound, and its derivatives. This combined strategy proves to be a powerful tool for synthesizing modified purine nucleosides. [, ]
Q2: What makes the synthesis of this compound and its derivatives relevant for nucleoside research?
A: The development of new methods for synthesizing modified nucleosides like this compound is crucial in various research areas. These compounds serve as valuable tools for investigating enzyme mechanisms, exploring structure-activity relationships, and developing potential therapeutic agents. The ability to readily synthesize this compound and its derivatives opens doors for studying their properties and exploring their potential applications in medicinal chemistry and chemical biology. []
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